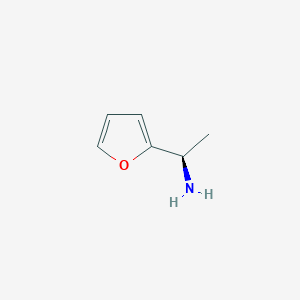

(1R)-1-(furan-2-yl)ethan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1R)-1-(furan-2-yl)ethan-1-amine” is a chemical compound with the CAS Number: 132523-44-5 . It has a molecular weight of 111.14 . The compound is typically in the form of a white to yellow liquid .

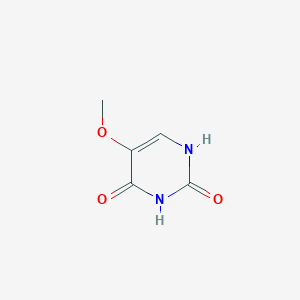

Molecular Structure Analysis

The IUPAC name for this compound is (1R)-1-(2-furyl)ethanamine . The InChI code for this compound is 1S/C6H9NO/c1-5(7)6-3-2-4-8-6/h2-5H,7H2,1H3/t5-/m1/s1 .Physical And Chemical Properties Analysis

“(1R)-1-(furan-2-yl)ethan-1-amine” is a white to yellow liquid . The compound has a molecular weight of 111.14 .Applications De Recherche Scientifique

Synthesis and Catalysis : A study by Friedrich, Wächtler, and Meijere (2002) demonstrated the synthesis of 1,2,4-trisubstituted pyrroles using 2-(Acylmethylene)propanediol diacetates, which readily cyclize under acidic conditions to give furans. The reaction with primary amines under palladium catalysis yielded moderate to good yields of the pyrroles (M. Friedrich, A. Wächtler, & A. Meijere, 2002).

Polymer Chemistry : Triki et al. (2013) synthesized polyesteramides using a biobased diester derived from furan, which showed thermal stability and amorphous nature. The study highlighted furan-based compounds' potential in developing sustainable polymeric materials (Rania Triki, M. Abid, M. Tessier, S. Abid, R. Gharbi, & A. Fradet, 2013).

Renewable Chemicals Synthesis : Jiang et al. (2020) reported the efficient preparation of furan-derived amines from furfural, highlighting the role of furan derivatives in generating valuable amine intermediates from biomass (Shi Jiang, Wahiba Ramdani, E. Muller, Changru Ma, M. Pera‐Titus, F. Jérôme, & Karine De Oliveira Vigiera, 2020).

Synthesis of Amino Acids and Amines : Demir, Seşenoğlu, and Ülkü (2003) described an enantioselective synthesis of furan-2-yl amines and amino acids, showcasing the potential of these compounds in creating chiral building blocks for pharmaceuticals (A. Demir, Ozge Seşenoğlu, & D. Ülkü, 2003).

Optical Materials : Lukes et al. (2003) investigated the optical properties of furanic compounds, contributing to the understanding of their potential applications in optoelectronic materials (Vladimír Lukes, M. Breza, D. Végh, P. Hrdlovič, & V. Laurinc, 2003).

Sustainable Chemistry : Liu et al. (2017) explored the reactivity of renewable amide 3-acetamido-5-acetylfuran, leading to the formation of amino-substituted furan and alcohol derivatives, furthering the development of sustainable chemistry (Yi Liu, Cosima Stähler, Jennifer N. Murphy, Brandon J. Furlong, & Francesca M. Kerton, 2017).

Safety And Hazards

Propriétés

IUPAC Name |

(1R)-1-(furan-2-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5(7)6-3-2-4-8-6/h2-5H,7H2,1H3/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXGCMLOKDKUAX-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CO1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CO1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426952 |

Source

|

| Record name | (1R)-1-(furan-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(furan-2-yl)ethan-1-amine | |

CAS RN |

132523-44-5 |

Source

|

| Record name | (1R)-1-(furan-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid](/img/structure/B140861.png)